molecular formula C14H14OS B12562121 2-(1-Benzothiophen-3-yl)cyclohexan-1-one CAS No. 143357-90-8

2-(1-Benzothiophen-3-yl)cyclohexan-1-one

Cat. No.: B12562121
CAS No.: 143357-90-8
M. Wt: 230.33 g/mol
InChI Key: KZEANYZRYHUZBA-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-3-yl)cyclohexan-1-one is an organic compound with the molecular formula C14H14OS It is characterized by a benzothiophene ring attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-3-yl)cyclohexan-1-one typically involves the reaction of 3-iodobenzothiophene with cyclohexanone under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as column chromatography, is also common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

2-(1-Benzothiophen-3-yl)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzothiophen-2-yl)cyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.

    2-(1-Benzothiophen-2-yl)cyclohexan-1-one: Similar structure with a different position of the benzothiophene ring.

Uniqueness

2-(1-Benzothiophen-3-yl)cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

143357-90-8

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)cyclohexan-1-one

InChI

InChI=1S/C14H14OS/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10H,1,3,5,7H2

InChI Key

KZEANYZRYHUZBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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